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molecular formula C6H5Cl3N2 B8434504 (+/-)-2,4-Dichloro-5-(1-chloroethyl)-pyrimidine

(+/-)-2,4-Dichloro-5-(1-chloroethyl)-pyrimidine

Cat. No. B8434504
M. Wt: 211.5 g/mol
InChI Key: CBIFXNHRYMVMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129351B2

Procedure details

To a solution of (±)-1-(2,4-dichloro-pyrimidin-5-yl)-ethanol (1.27 g, 6.60 mmol) (from Example 1a supra) in phosphorus oxychloride (5.0 mL, 53.11 mmol) (Aldrich), at 0° C., was added diisopropylethyl-amine (2.60 mL, 14.78 mmol) (Aldrich). The reaction was stirred at 0° C. for 5 minutes, at ambient temperature for 15 minutes and then at 115° C. for 3 hours. The reaction was cooled to room temperature, diluted with toluene (10 mL) and the mixture was then poured into ice (15 g). After stirring for 10 minutes, the layers were separated and the aqueous extract was back washed with toluene. The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash chromatography (Biotage, 40M, 10:90 to 15:85 ethyl acetate-hexanes gradient) gave (±)-2,4-dichloro-5-(1-chloroethyl)-pyrimidine as an oil. (Yield 1.233 g; 88.3%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9](O)[CH3:10])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]([Cl:14])[CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
ice
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 5 minutes, at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 115° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
WASH
Type
WASH
Details
was back washed with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Biotage, 40M, 10:90 to 15:85 ethyl acetate-hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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